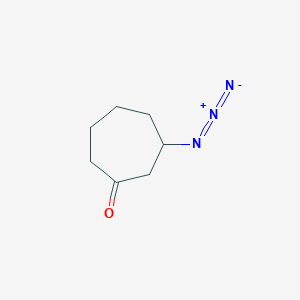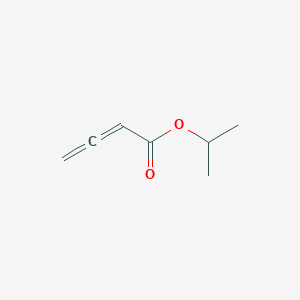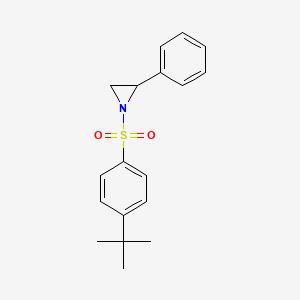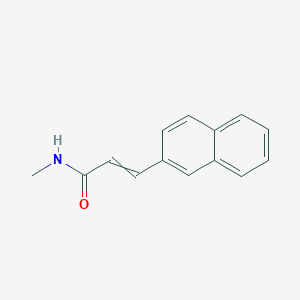
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a naphthalene ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the reaction of naphthalene derivatives with appropriate amide precursors. One common method includes the reaction of naphthalene-2-carboxylic acid with N-methylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal reaction conditions, and employing purification techniques such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid or 2-naphthaldehyde.
Reduction: N-Methyl-3-(naphthalen-2-yl)prop-2-enamine.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(naphthalen-2-yl)prop-2-ynoate: Similar structure but with a propynoate group instead of an amide.
3-(naphthalen-2-yl)prop-2-enal: Contains an aldehyde group instead of an amide.
Diacetone acrylamide: Different structure but shares some chemical properties and applications.
Uniqueness
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific combination of a naphthalene ring and an amide group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920756-28-1 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3,(H,15,16) |
InChI Key |
PBGQHKPIFLXPCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C=CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)

![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)
![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)

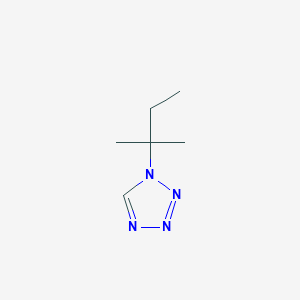
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)
